molecular formula C14H14N2O3S B3667451 3-[(methylsulfonyl)amino]-N-phenylbenzamide CAS No. 90233-69-5

3-[(methylsulfonyl)amino]-N-phenylbenzamide

Cat. No.: B3667451
CAS No.: 90233-69-5
M. Wt: 290.34 g/mol
InChI Key: GVAIRLKCDBJDRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Methylsulfonyl)amino]-N-phenylbenzamide is an organic compound with the molecular formula C14H14N2O3S. It is a sulfonamide derivative, characterized by the presence of a methylsulfonyl group attached to an amino group, which is further connected to a benzamide structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(methylsulfonyl)amino]-N-phenylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as aniline, methylsulfonyl chloride, and benzoyl chloride.

    Formation of Intermediate: Aniline reacts with methylsulfonyl chloride in the presence of a base (e.g., triethylamine) to form the intermediate 3-(methylsulfonyl)aniline.

    Final Product Formation: The intermediate is then reacted with benzoyl chloride under basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-[(Methylsulfonyl)amino]-N-phenylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Major Products

Scientific Research Applications

3-[(Methylsulfonyl)amino]-N-phenylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(methylsulfonyl)amino]-N-phenylbenzamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biological pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Sulfonamide Derivatives: Compounds like sulfanilamide and sulfamethoxazole share structural similarities with 3-[(methylsulfonyl)amino]-N-phenylbenzamide.

    Benzamide Derivatives: Compounds such as N-phenylbenzamide and N-(methylsulfonyl)benzamide are structurally related.

Uniqueness

This compound is unique due to the combination of the methylsulfonyl group and the benzamide structure, which imparts specific chemical and biological properties. This combination enhances its potential as a versatile compound in various applications .

Properties

IUPAC Name

3-(methanesulfonamido)-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-20(18,19)16-13-9-5-6-11(10-13)14(17)15-12-7-3-2-4-8-12/h2-10,16H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVAIRLKCDBJDRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80536817
Record name 3-[(Methanesulfonyl)amino]-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80536817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90233-69-5
Record name 3-[(Methanesulfonyl)amino]-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80536817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(methylsulfonyl)amino]-N-phenylbenzamide
Reactant of Route 2
Reactant of Route 2
3-[(methylsulfonyl)amino]-N-phenylbenzamide
Reactant of Route 3
Reactant of Route 3
3-[(methylsulfonyl)amino]-N-phenylbenzamide
Reactant of Route 4
Reactant of Route 4
3-[(methylsulfonyl)amino]-N-phenylbenzamide
Reactant of Route 5
Reactant of Route 5
3-[(methylsulfonyl)amino]-N-phenylbenzamide
Reactant of Route 6
Reactant of Route 6
3-[(methylsulfonyl)amino]-N-phenylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.